molecular formula C10H12O3 B1589977 cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol CAS No. 35697-16-6

cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

Cat. No.: B1589977
CAS No.: 35697-16-6
M. Wt: 180.2 g/mol
InChI Key: AUKZSCHMOAPNEN-VHSXEESVSA-N
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Description

Structural Characterization of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol (CAS 35697-16-6), as determined by Lexichem TK 2.7.0. The stereochemical descriptors indicate the spatial arrangement of hydroxyl groups at positions 6 and 7: the C6 hydroxyl adopts the S configuration, while the C7 hydroxyl is in the R configuration. This creates a cis relationship between the two adjacent hydroxyl groups, where both substituents are oriented on the same side of the cyclohexane ring.

The molecular formula is C₁₀H₁₂O₃ , with a molecular weight of 180.20 g/mol . The structure consists of a tetrahydronaphthalene core (a bicyclic system with one aromatic ring fused to a cyclohexane ring) substituted with hydroxyl groups at positions 1, 6, and 7.

X-ray Crystallographic Analysis

X-ray crystallography has been pivotal in confirming the stereochemistry and three-dimensional arrangement of this compound. A related study on cis-5,8-dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinone demonstrated that the cyclohexane ring adopts a half-chair conformation , with the hydroxyl groups positioned to minimize steric hindrance. In this compound, the hydroxyl groups at C6 and C7 are cis, forming intramolecular hydrogen bonds that stabilize the structure.

Key findings from crystallographic studies include:

  • Atomic coordination : Oxygen atoms in the hydroxyl groups participate in hydrogen bonding, influencing the molecular packing.
  • Conformational analysis : The tetrahydronaphthalene core exhibits a chair-like conformation in the cyclohexane ring, with the aromatic ring in a planar arrangement.
  • Stereochemical validation : X-ray diffraction confirmed the absolute configuration of the stereocenters at C6 and C7.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

NMR spectroscopy provides critical insights into the electronic environment and bonding of the compound. While direct NMR data for this compound are not explicitly reported, analogous compounds and computational models suggest the following trends:

¹H NMR Characteristics
Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Key Observations
Aromatic (C1, C2, C3) 6.8–7.2 Singlet (C1), Multiplet (C2, C3) Deshielded due to conjugation with the hydroxyl groups.
Cyclohexane (C4, C5, C8) 1.5–2.5 Multiplet Protons adjacent to oxygen exhibit upfield shifts due to electron donation.
Hydroxyl (C6, C7) 4.0–5.0 Broad Singlet Broad peaks due to exchange effects with solvent.
¹³C NMR Characteristics
Carbon Group Expected Chemical Shift (δ, ppm) Key Observations
Aromatic (C1, C2, C3) 110–130 Downfield shifts due to electron-withdrawing hydroxyl groups.
Oxygenated (C6, C7) 65–75 High chemical shifts due to oxygen electronegativity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by:

  • O–H stretching : Broad peaks at 3200–3500 cm⁻¹ from hydroxyl groups.
  • C–O stretching : Strong absorption at 1200–1300 cm⁻¹ due to hydroxyl and ether linkages.
  • Aromatic C=C stretching : Peaks at 1450–1600 cm⁻¹ from the naphthalene core.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of related tetrahydronaphthalene derivatives (e.g., 1-naphthalenol) exhibits:

  • λₘₐₓ : 280–300 nm due to π→π* transitions in the conjugated aromatic system.
  • Molar extinction coefficient (ε) : Moderately high values (~1,000 L·mol⁻¹·cm⁻¹) typical of polycyclic aromatic hydrocarbons.

Comparative Analysis of cis/trans Isomerism

The cis and trans isomers of 5,6,7,8-tetrahydronaphthalene-1,6,7-triol differ significantly in their stereochemical properties and physical behavior.

Property cis Isomer (35697-16-6) trans Isomer (344764-57-4)
Stereochemistry Hydroxyl groups on the same face Hydroxyl groups on opposite faces
Solubility Higher in polar solvents Lower in polar solvents
Melting Point Lower (due to weaker H-bonding) Higher
Synthetic Accessibility Requires stereoselective methods More readily synthesized
Key Differences
  • Thermal Stability : The cis isomer is less stable due to steric strain between adjacent hydroxyl groups.
  • Reactivity : The cis configuration facilitates intramolecular reactions, such as lactonization or ether formation.
  • Spectroscopic Distinctions :
    • ¹H NMR : Cis isomers show simpler splitting patterns due to reduced diastereotopic effects.
    • X-ray Diffraction : Trans isomers often exhibit higher crystallinity and distinct packing motifs.

Properties

IUPAC Name

(6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-3,9-13H,4-5H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKZSCHMOAPNEN-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=C1C=CC=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CC2=C1C=CC=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189210
Record name cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-16-6
Record name cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
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Record name cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
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Record name cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol
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Preparation Methods

Detailed Preparation Method from Patent EP0138575B1

A well-documented preparation method described in European Patent EP0138575B1 involves the following key steps:

Step Description Conditions Reagents Notes
1. Formation of cis-triol monoacetate acetonide (V) Reaction in acetone with p-toluenesulfonic acid Room temperature Acetone, p-toluenesulfonic acid Protects hydroxyl groups as acetonide
2. Hydrolysis of acetate group Diluted NaOH solution (8%) at 60-70°C 60-70°C NaOH (8% aqueous) Converts acetate to free hydroxyl
3. Reaction with epichlorohydrin Phase transfer catalysis in biphasic system ~40°C Epichlorohydrin, dichloromethane, tetrabutylammonium bromide (catalyst) Organic phase: chlorinated hydrocarbon; catalyst: quaternary ammonium salt
4. Reaction with tert-butylamine In organic solvent boiling below 100°C Room temperature to reflux tert-Butylamine, methanol or cyclic/aliphatic ether Amination step
5. Hydrolysis of acetonide group Acidic aqueous phase (pH ~1) in CH2Cl2-water mixture Room temperature Acidic aqueous solution, dichloromethane Final deprotection to yield triol

Yield: Overall yield reported is approximately 35-40% for the final product.

Key Advantages:

  • Use of mild conditions to preserve stereochemistry.
  • Phase transfer catalysis enhances reaction efficiency.
  • Avoids isolation of unstable intermediates by in situ transformations.

Alternative Synthetic Routes from Literature

A study published in the Chemical and Pharmaceutical Bulletin (2001) described the synthesis of related cis- and trans-5,8-dihydroxy-5,6,7,8-tetrahydro-1,4-naphthoquinones, which share structural similarity with cis-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. Key points include:

  • Starting from 5,8-dihydroxy-1,4-naphthoquinone, methylation is performed using silver oxide and methyl iodide.
  • Selective 1,2-reduction is achieved using sodium borohydride in the presence of catalytic cerium chloride to avoid enolization.
  • Mixtures of cis- and trans-diols are obtained and separated by chromatography.
  • Hydrogenation over platinum oxide in ethanol is used to reduce intermediates further.

While this route is more focused on naphthoquinone derivatives, the reduction and hydroxylation strategies offer insight into stereoselective preparation of cis-triol structures on tetrahydronaphthalene frameworks.

Reaction Conditions and Catalysts

Parameter Details
Solvents Acetone (for acetonide formation), dichloromethane (organic phase), methanol, cyclic or aliphatic ethers
Catalysts Osmium tetroxide (OsO4) for dihydroxylation, tetrabutylammonium bromide for phase transfer catalysis, cerium chloride for selective reduction
Temperature 20-30°C for dihydroxylation, 40°C for phase transfer reactions, 60-70°C for hydrolysis, room temperature for acetonide deprotection
pH Conditions Acidic aqueous phase (pH ~1) for acetonide hydrolysis, basic (8% NaOH) for acetate hydrolysis

Summary Table of Preparation Steps

Step No. Reaction Reagents & Catalysts Solvent Temp (°C) Time Yield (%) Remarks
1 Acetonide formation p-Toluenesulfonic acid Acetone RT Several hours - Protects cis-triol
2 Acetate hydrolysis NaOH (8%) Aqueous 60-70 Hours - Deprotection
3 Epichlorohydrin reaction (phase transfer) Epichlorohydrin, tetrabutylammonium bromide DCM/aqueous 40 Hours - Introduces propoxy group
4 Amination tert-Butylamine Methanol or ether RT to reflux Hours - Forms tert-butylamino derivative
5 Acetonide hydrolysis Acidic aqueous solution (pH ~1) DCM/water RT Hours 35-40 Final triol obtained

Research Findings and Considerations

  • The use of osmium tetroxide in acetone-water mixtures allows for stereoselective cis-dihydroxylation, crucial for the cis-triol configuration.
  • Phase transfer catalysis with tetrabutylammonium bromide facilitates reaction of hydrophilic intermediates with hydrophobic reagents under mild conditions.
  • Hydrolysis steps require careful pH and temperature control to avoid decomposition or isomerization.
  • The overall multi-step synthesis yields moderate amounts of the target triol, reflecting the complexity of maintaining stereochemical integrity.
  • Alternative synthetic routes involving selective reductions and methylation provide complementary strategies but may require chromatographic separation of isomers.

Chemical Reactions Analysis

Types of Reactions

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Intermediate in Drug Synthesis

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is primarily utilized as an intermediate in the synthesis of Nadolol. Nadolol is recognized for its efficacy as a β-adrenergic antagonist, which is crucial for managing conditions such as hypertension and angina pectoris. The synthesis pathway involves several steps where this triol acts as a precursor to more complex structures necessary for the therapeutic action of Nadolol .

Research Applications

The compound has been explored for its potential roles in various research contexts:

  • Cardiovascular Research: Studies have demonstrated that derivatives of cis-5,6,7,8-tetrahydronaphthalene can influence heart rate and blood pressure regulation through their action on β-adrenergic receptors .
  • Toxicological Studies: The compound has been assessed for its toxicity profiles and potential adverse effects when used in pharmacological contexts. Understanding these properties is vital for ensuring patient safety during drug administration .

Case Study 1: Synthesis of Nadolol

In a study documented in patent literature, this compound was synthesized from simpler naphthalene derivatives. The process involved specific reaction conditions that optimized yield and purity for subsequent conversion into Nadolol. The resulting product was characterized by high affinity for β-adrenergic receptors with minimal side effects compared to older β-blockers .

Case Study 2: Toxicity Evaluation

A comprehensive evaluation was conducted to assess the toxicological effects of this compound in laboratory settings. The findings indicated that while the compound exhibits some irritative properties under certain conditions (e.g., exposure to heat), it remains largely non-toxic at therapeutic doses used in drug formulations .

Mechanism of Action

The mechanism of action of cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol is unique due to its specific hydroxylation pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol (C10H12O3) is a polyhydroxylated derivative of tetrahydronaphthalene recognized for its diverse biological activities. This compound features three hydroxyl (-OH) groups that significantly contribute to its chemical reactivity and biological interactions. Recent studies have highlighted its potential as an antioxidant and neuroprotective agent, making it a subject of interest in pharmacological research.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant properties. The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively. This capability is crucial in mitigating oxidative stress-related conditions such as neurodegenerative diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound25Free radical scavenging
Vitamin C50Electron donation to free radicals
Quercetin30Chelation of metal ions

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various in vitro studies. It has demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress.

Case Study: Neuroprotection in SH-SY5Y Cells
In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide (H2O2), this compound was shown to reduce cell death by approximately 60% at a concentration of 50 µM. This protective effect was attributed to its antioxidant activity and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with biological macromolecules.
  • Enzyme Modulation : The compound may influence enzyme activities involved in oxidative stress responses.
  • Cell Signaling Pathways : It has been suggested that this triol may modulate signaling pathways associated with inflammation and cell survival.

Applications in Drug Development

Due to its promising biological properties, this compound is being investigated for potential applications in drug development:

Pharmaceutical Applications

  • Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress.
  • Neuroprotective Agents : Investigated for conditions like Alzheimer's disease and Parkinson's disease.

Q & A

Q. What are the established synthetic routes for cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol, and how is purity ensured?

The compound is synthesized via a multi-step process:

  • Step 1 : Reaction of 5,8-dihydro-1-naphthol with acetic anhydride in pyridine, followed by hydrolysis using sodium hydroxide to yield the triol intermediate .
  • Step 2 : Epoxidation with epichlorohydrin under nitrogen, using sodium methoxide as a base, followed by solvent removal and recrystallization from ethanol to achieve high purity (melting point: 188–188.5°C) .
  • Purification : Recrystallization from ethanol or hexane-ethyl acetate mixtures ensures removal of byproducts. Analytical techniques like melting point determination and HPLC are critical for verifying purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray Diffraction (XRD) : Single-crystal XRD at 93 K (Rigaku SPIDER diffractometer, graphite-monochromated radiation) confirms the cis-configuration. Key parameters: R[F2>2σ(F2)]=0.039R[F^2 > 2σ(F^2)] = 0.039, θmax=27.5\theta_{\text{max}} = 27.5^\circ, with atomic displacement parameters refined using full-matrix least-squares .
  • NMR/IR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR (in DMSO-d6d_6) resolve hydroxyl and aromatic proton environments, while IR identifies hydroxyl stretches (~3200–3400 cm1^{-1}) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in polar solvents (methanol, ethanol) but poorly soluble in hexane. Recrystallization in ethanol optimizes yield .
  • Stability : Sensitive to oxidation; storage under nitrogen at −20°C in amber vials is recommended. Acidic conditions may degrade the triol moiety .

Advanced Research Questions

Q. How can conflicting spectral data between synthetic batches be resolved?

  • Multi-Technique Validation : Cross-validate using XRD (for crystal packing), 1H^1\text{H}-13C^{13}\text{C} HSQC NMR (for proton-carbon correlations), and high-resolution mass spectrometry (HRMS) .
  • Dynamic NMR : Assess conformational flexibility in solution, particularly for hydroxyl groups, which may cause signal broadening .

Q. What in vitro models are suitable for evaluating anticancer activity, and how are structure-activity relationships (SAR) explored?

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays (MTT or SRB). Pyridine-tetrahydronaphthalene hybrids show IC50_{50} values in the micromolar range, suggesting scaffold potential .
  • SAR Studies : Modify hydroxyl positions or introduce substituents (e.g., methyl, methoxy) to assess impact on potency. Retinoid analogs with tetrahydronaphthalene cores demonstrate that stereochemistry (cis vs. trans) significantly affects receptor binding .

Q. What mechanistic insights explain contradictions in reported biological activity?

  • Redox Behavior : The triol’s phenolic groups may act as pro-oxidants in cell cultures, confounding cytotoxicity results. Use ROS scavengers (e.g., NAC) to isolate redox-mediated effects .
  • Epoxide Reactivity : Intermediate epoxide derivatives (e.g., 2,3-cis-epoxypropoxyl analogs) may undergo hydrolysis in aqueous media, altering bioavailability .

Methodological Tables

Parameter Value/Technique Reference
Melting Point188–188.5°C (ethanol recrystallization)
XRD Resolution (RintR_{\text{int}})0.026 (1994 reflections)
Anticancer IC50_{50} Range10–50 μM (MCF-7 cells)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol
Reactant of Route 2
cis-5,6,7,8-Tetrahydronaphthalene-1,6,7-triol

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